2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene

Description

Molecular Structure and Nomenclature

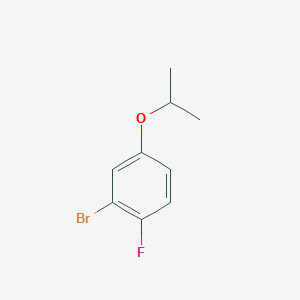

2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene exhibits a benzene ring with three distinct substituents positioned at specific locations that define its chemical behavior and reactivity profile. The compound features a bromine atom attached to the second carbon of the benzene ring, a fluorine atom positioned at the first carbon, and a propan-2-yloxy group (isopropoxy group) located at the fourth carbon position. This specific substitution pattern creates a molecule with distinctive electronic and steric properties that significantly influence its chemical reactivity and synthetic utility.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-bromo-1-fluoro-4-isopropoxybenzene, which accurately describes the positioning and nature of each substituent group. The systematic naming convention reflects the priority given to the halogen substituents in the numbering system, with the fluorine atom serving as the reference point for the numbering sequence. Alternative nomenclature systems may describe the compound as this compound, emphasizing the complete description of the alkoxy substituent.

The molecular architecture of this compound demonstrates the characteristic planar structure of substituted benzenes, with the propan-2-yloxy group extending outward from the aromatic ring system. The electronic effects of the bromine and fluorine substituents create regions of varying electron density across the benzene ring, influencing the compound's reactivity patterns and potential interaction sites for chemical transformations. The steric bulk of the isopropoxy group adds an additional dimension to the molecule's three-dimensional structure, affecting its ability to participate in certain chemical reactions and its overall conformational preferences.

Chemical Classification and Registration Details

Properties

IUPAC Name |

2-bromo-1-fluoro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVYEHDQPSHXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene typically involves the reaction of 2-bromo-1-fluoro-4-nitrobenzene with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the isopropoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H10BrF

- Molecular Weight : Approximately 233.08 g/mol

- Structural Features :

- Bromine at position 2

- Fluorine at position 1

- Propan-2-yloxy group at position 4

The presence of both bromine and fluorine enhances the compound's reactivity, making it suitable for various chemical transformations.

Organic Synthesis

2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene serves as a crucial building block in organic synthesis. It can be utilized in:

- Electrophilic Aromatic Substitution : The bromine atom can undergo substitution reactions, allowing for the introduction of various functional groups.

- Click Chemistry : The propan-2-yloxy group facilitates click chemistry reactions, enabling the modification of biomolecules and the study of biological processes.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential biological activities:

-

Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties.

Study IC50 Values (µM) Cancer Type 5 - 50 Breast Cancer - Anti-inflammatory Effects : Investigations indicate that derivatives can inhibit pro-inflammatory cytokines, presenting a potential pathway for treating inflammatory diseases.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its ability to participate in various chemical reactions makes it valuable for developing new materials with specific properties.

Synthetic Routes

The synthesis of this compound typically involves:

- Bromination : Utilizing reagents like N-bromosuccinimide (NBS) to introduce the bromine atom.

- Substitution Reactions : The propan-2-yloxy group is introduced via nucleophilic substitution reactions, often using potassium carbonate as a base in solvents like dimethylformamide (DMF).

These methods can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Anticancer Research

A study evaluating structurally similar compounds found significant inhibition of cell proliferation in breast cancer models, indicating potential for further development as anticancer agents.

Anti-inflammatory Studies

Research highlighted that brominated aromatic compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the type of interaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules .

Comparison with Similar Compounds

Substituent Variations in Alkoxy/Bromo/Fluoro-Benzene Derivatives

Electronic and Steric Effects

- Electron-Donating Groups :

- The isopropoxy group in the target compound donates electrons more weakly than methoxy (-OCH₃) but more strongly than trifluoromethoxy (-OCF₃) .

- Methoxy derivatives (e.g., 452-63-1) exhibit higher ring activation, favoring electrophilic substitution at the para position relative to the alkoxy group.

- Electron-Withdrawing Groups :

- Steric Effects :

Physical Properties

- Solubility: The isopropoxy group improves solubility in non-polar solvents compared to methoxy or trifluoromethoxy derivatives. Benzyloxy-containing compounds (e.g., 150356-67-5) exhibit higher lipophilicity, favoring organic phase partitioning .

- Boiling/Melting Points :

- Data are scarce, but bulkier substituents (e.g., isobutoxy in 1539318-05-2) likely increase boiling points due to higher molecular weight and van der Waals interactions .

Biological Activity

Overview of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene

Chemical Structure and Properties

- Molecular Formula: C11H12BrF O

- Molecular Weight: 275.12 g/mol

- IUPAC Name: this compound

This compound belongs to the class of substituted phenols and can exhibit varied biological activities based on its functional groups.

Antimicrobial Activity

Compounds with halogen substitutions, such as bromine and fluorine, are often evaluated for their antimicrobial properties. Similar compounds have shown:

- Bactericidal Effects: Halogenated phenols have been noted for their ability to inhibit bacterial growth. For instance, studies have indicated that brominated compounds can disrupt bacterial cell membranes.

- Antifungal Properties: Research has demonstrated that certain fluorinated phenols exhibit antifungal activity against various strains of fungi.

Cytotoxicity and Anticancer Activity

Research on halogenated aromatic compounds suggests potential cytotoxic effects:

- Cell Line Studies: Compounds with similar structures have been tested against various cancer cell lines (e.g., HeLa, MCF-7). Results indicate that modifications in the aromatic ring can enhance cytotoxicity.

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Example A | HeLa | 15 | |

| Example B | MCF-7 | 10 |

Enzyme Inhibition

Certain substituted phenols are known to act as enzyme inhibitors:

- Cyclooxygenase Inhibition: Some studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.

Case Studies

-

Case Study on Antimicrobial Activity:

- A study evaluated the antimicrobial efficacy of various halogenated phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that brominated analogs exhibited significant bactericidal activity, suggesting that this compound may also possess similar properties.

-

Case Study on Cytotoxicity:

- In a comparative analysis of several fluorinated aromatic compounds, one study reported enhanced cytotoxic effects in modified phenolic structures against breast cancer cell lines. The study highlighted structure-activity relationships that could be relevant for understanding the potential effects of this compound.

Structure-Activity Relationship (SAR)

The biological activity of halogenated phenolic compounds often depends on their structural features:

- Positioning of Halogens: The positioning of bromine and fluorine atoms can significantly influence the compound's reactivity and interaction with biological targets.

- Alkoxy Substituents: The presence of alkoxy groups (like propan-2-yloxy) can enhance solubility and bioavailability, potentially leading to increased biological activity.

Future Directions for Research

Given the preliminary insights into similar compounds, further research into this compound could include:

- In Vitro Studies: Conducting detailed in vitro studies to evaluate antimicrobial, cytotoxic, and enzyme inhibitory activities.

- Mechanistic Studies: Investigating the mechanisms underlying its biological activities through molecular docking studies and enzyme assays.

- In Vivo Studies: Exploring the pharmacokinetics and therapeutic potential through animal models to assess safety and efficacy.

Q & A

Basic Research Questions

Synthesis and Purification Q: What methodologies are effective for synthesizing 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene, and how can purity (>98%) be ensured? A:

- Bromination Strategies : Use electrophilic aromatic substitution with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the bromine atom regioselectively. Optimize reaction temperature (0–25°C) to minimize side reactions like dehalogenation .

- Etherification : Introduce the isopropyloxy group via nucleophilic substitution (e.g., reacting 2-fluoro-4-bromophenol with isopropyl bromide under basic conditions, K₂CO₃/DMF, 60–80°C) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Confirmation Q: How can the structure of this compound be unambiguously confirmed? A:

- NMR Analysis : Use ¹H NMR to identify aromatic protons (δ 6.8–7.4 ppm, coupling patterns for fluorine and bromine effects) and the isopropyloxy group (δ 1.3–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH). ¹³C NMR confirms quaternary carbons adjacent to halogens .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and isotopic patterns matching Br/F .

- X-ray Crystallography : If single crystals are obtained, refine the structure using SHELXL (space group determination, R-factor <5%) .

Reactivity in Cross-Coupling Reactions Q: What catalytic systems are suitable for Suzuki-Miyaura coupling of this compound with arylboronic acids? A:

- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in toluene/ethanol (3:1) at 80–100°C .

- Base : Use K₂CO₃ or CsF to enhance transmetalation. Monitor reaction progress via TLC (hexane:EtOAc 4:1) .

- Challenges : Fluorine’s electron-withdrawing effect may slow oxidative addition; optimize ligand-to-palladium ratios to improve yields .

Advanced Research Questions

Mechanistic Insights into Halogen Effects Q: How do bromine and fluorine substituents influence the electronic and steric properties of this compound in catalytic transformations? A:

- Electronic Effects : Fluorine’s -I effect increases electrophilicity at the para-position, while bromine’s polarizability stabilizes transition states in cross-coupling .

- Steric Effects : The isopropyloxy group introduces steric hindrance, requiring bulky ligands (e.g., XPhos) for efficient coupling. Computational modeling (DFT) can quantify steric maps .

Contradictory Reactivity Data Q: How can discrepancies in reported reaction yields for halogenated benzene derivatives be resolved? A:

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, higher Pd concentrations (5 mol%) may overcome deactivation in fluorinated systems .

- In-Situ Monitoring : Employ ReactIR or GC-MS to detect intermediates (e.g., Pd-Br complexes) and adjust conditions dynamically .

Applications in Drug Discovery Q: What strategies are used to evaluate this compound as a building block for bioactive molecules? A:

- Library Synthesis : Incorporate the compound into fragment-based drug discovery via parallel synthesis (e.g., coupling with heterocyclic boronic acids to target kinase inhibitors) .

- ADME Profiling : Assess metabolic stability (human liver microsomes) and solubility (shake-flask method, PBS pH 7.4) to prioritize derivatives .

Handling and Stability Q: What precautions are necessary to prevent decomposition of this compound during storage? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.